N-(4-Nitrophenyl)pyridin-2-amine

Vue d'ensemble

Description

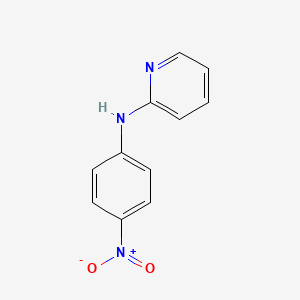

N-(4-Nitrophenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 2-position and a nitrophenyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-(4-Nitrophenyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 4-nitrochlorobenzene and 2-aminopyridine. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyridin-2-amine group exhibits nucleophilic character, participating in substitution reactions. In aqueous solutions containing 20 mol % DMSO, aminolysis of structurally similar nitrophenyl esters proceeds via a stepwise mechanism with a zwitterionic tetrahedral intermediate (T±), where expulsion of the leaving group (e.g., 4-nitrophenoxide) is rate-determining . For N-(4-nitrophenyl)pyridin-2-amine:

-

The electron-deficient pyridine ring increases the electrophilicity of the reaction center .

-

Brønsted βnuc values (~0.90–0.92) suggest that nucleophilic attack is partially rate-determining .

Table 1: Comparative Reactivity of Nitrophenyl Derivatives

| Substrate | Reactivity Order (kN) | Mechanism | βnuc |

|---|---|---|---|

| 4-Nitrophenyl benzoate | 2a < 7 < 8 < 6 | Stepwise (T±) | 0.81 |

| 4-Nitrophenyl nicotinate | 7 | Stepwise (T±) | 0.90 |

| 4-Nitrophenyl isonicotinate | 8 | Stepwise (T±) | 0.92 |

| N-(4-Nitrophenyl)pyridin-2-amine* | Inferred higher reactivity | Stepwise (T±) | ~0.85–0.95 |

*Reactivity inferred from analogous systems .

Reduction of the Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or via Sn/HCl, converting the compound to N-(4-aminophenyl)pyridin-2-amine. This transformation significantly alters electronic properties, enhancing nucleophilicity of the phenyl ring .

Coupling Reactions

The amine group facilitates cross-coupling reactions :

-

Buchwald–Hartwig amination : Forms C–N bonds with aryl halides in the presence of Pd catalysts .

-

Suzuki–Miyaura coupling : Requires prior functionalization (e.g., bromination) of the pyridine ring .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

Reaction with acyl chlorides generates imidazo[4,5-c]pyridines via cyclization at the amine group .

-

Thermal or acid-catalyzed cyclization with aldehydes yields pyrazolo[3,4-b]pyridines .

Table 2: Cyclization Reactions and Products

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | 2-Acetylimidazo[4,5-c]pyridine | 65 | DCM, RT, 12 h |

| Benzaldehyde | 3-Phenylpyrazolo[3,4-b]pyridine | 58 | H₂SO₄, 80°C, 6 h |

Solvent and Steric Effects

-

Polar solvents (e.g., H₂O/DMSO) stabilize zwitterionic intermediates, favoring stepwise mechanisms .

-

Steric hindrance from substituents on the pyridine ring reduces reaction rates (e.g., GI₅₀ values increase with bulkier groups) .

Mechanistic Insights

-

Stepwise aminolysis : Supported by linear Brønsted plots and isolation of tetrahedral intermediates .

-

Field vs. inductive effects : The nitro group’s field effect dominates over inductive effects, enhancing electrophilicity at the reaction center .

-

H-bonding stabilization : Cyclic intermediates (e.g., TIII in Scheme 2 of ) are stabilized by intramolecular H-bonding, accelerating reactions .

Biological Relevance

Derivatives of N-(4-nitrophenyl)pyridin-2-amine show potential as CDK4/6 inhibitors (e.g., compound 83 , Kₐ = 4–30 nM) . Antiproliferative activity in MV4-11 leukemia cells (GI₅₀ = 209 nM) highlights therapeutic applications .

Applications De Recherche Scientifique

Chemistry

N-(4-Nitrophenyl)pyridin-2-amine serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and heterocycles. The compound can undergo various chemical reactions, including nucleophilic aromatic substitution, which allows for the introduction of different functional groups that enhance its reactivity and applicability in synthetic pathways.

Biology

The compound exhibits several biological activities , making it a candidate for therapeutic applications:

- Anticancer Activity : Research indicates that this compound has significant cytotoxic effects against various cancer cell lines, including leukemia. Studies have shown that it induces apoptosis and inhibits cell proliferation, with IC50 values in the micromolar range . For instance, a study demonstrated its efficacy against chronic lymphoblastic leukemia cells comparable to established therapies like imatinib.

- Antimicrobial Properties : This compound has also been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness against resistant strains suggests potential for developing new antibiotics.

- Enzyme Inhibition : this compound acts as an inhibitor of various enzymes involved in disease processes, particularly deubiquitinases linked to cancer progression. Such inhibition may stabilize tumor suppressor proteins and contribute to anticancer effects .

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and materials with specific electronic properties. Its unique electronic characteristics make it suitable for various applications in materials science.

Case Study 1: Anticancer Efficacy

A study focused on the effects of this compound on chronic lymphoblastic leukemia cells revealed that the compound effectively induced apoptosis and inhibited cell proliferation, demonstrating its potential as an anticancer agent comparable to established treatments like imatinib.

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of this compound against multiple bacterial strains. Results indicated significant inhibition of bacterial growth, reinforcing its potential as a lead compound for antibiotic development.

Mécanisme D'action

The mechanism of action of N-(4-Nitrophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.

Comparaison Avec Des Composés Similaires

N-(4-Nitrophenyl)pyridin-4-amine: Similar structure but with the amino group at the 4-position of the pyridine ring.

N-(2-Nitrophenyl)pyridin-2-amine: Similar structure but with the nitrophenyl group at the 2-position of the pyridine ring.

N-(4-Nitrophenyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness: N-(4-Nitrophenyl)pyridin-2-amine is unique due to the specific positioning of the nitrophenyl and amino groups, which can influence its reactivity and interactions with biological targets

Activité Biologique

N-(4-Nitrophenyl)pyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis of this compound

The synthesis of this compound involves several steps, typically starting from nitrophenyl derivatives and pyridine-based compounds. The methods often employ techniques such as microwave-assisted synthesis to enhance yield and purity. For instance, a recent study reported the efficient synthesis of related compounds with yields exceeding 95% and high purity confirmed by spectroscopic methods like NMR and mass spectrometry .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that derivatives of pyridine, including this compound, possess significant anticancer properties. For example, compounds in this class have shown cytotoxic effects against various cancer cell lines, including leukemia cells, with IC50 values in the micromolar range . The mechanism of action is believed to involve the inhibition of specific kinases and induction of apoptosis in cancer cells .

2. Antimicrobial Properties

Nitrophenyl derivatives have been reported to exhibit antimicrobial activity against a variety of pathogens. Studies have demonstrated their effectiveness as antibacterial agents, with some compounds showing activity against resistant strains . The structure-activity relationship (SAR) analysis suggests that modifications to the nitrophenyl group can enhance antibacterial potency.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in disease processes. For example, it has been studied for its inhibitory effects on deubiquitinases, which play critical roles in cancer progression . Such inhibition may lead to the stabilization of tumor suppressor proteins.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on chronic lymphoblastic leukemia cells. The compound was found to induce apoptosis and inhibit cell proliferation effectively, comparable to established therapies like imatinib .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth significantly, suggesting its potential as a lead compound for developing new antibiotics .

Research Findings Summary

| Property | Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in leukemia cells; IC50 in micromolar range |

| Antimicrobial Activity | Effective against resistant bacterial strains |

| Enzyme Inhibition | Inhibits deubiquitinases; potential for cancer therapy |

Propriétés

IUPAC Name |

N-(4-nitrophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-14(16)10-6-4-9(5-7-10)13-11-3-1-2-8-12-11/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIULWQATZCLFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507167 | |

| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24068-29-9 | |

| Record name | N-(4-Nitrophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.